![molecular formula C24H20N2O2 B295947 (5Z)-5-benzylidene-2-(3,4-dimethylphenoxy)-3-phenylimidazol-4-one](/img/structure/B295947.png)
(5Z)-5-benzylidene-2-(3,4-dimethylphenoxy)-3-phenylimidazol-4-one
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Overview
Description
(5Z)-5-benzylidene-2-(3,4-dimethylphenoxy)-3-phenylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-2-(3,4-dimethylphenoxy)-3-phenylimidazol-4-one typically involves the condensation of appropriate benzaldehyde and phenylhydrazine derivatives under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then cyclizes to form the imidazoline ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-2-(3,4-dimethylphenoxy)-3-phenylimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazoline derivatives.
Substitution: The phenyl and benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include solvents, temperature control, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-2-(3,4-dimethylphenoxy)-3-phenylimidazol-4-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or affecting cellular processes. The exact mechanism would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazoline derivatives such as:
- 2-Phenyl-2-imidazoline
- 2-(3,4-Dimethylphenoxy)-2-imidazoline
- Benzylidene imidazoline derivatives
Uniqueness
(5Z)-5-benzylidene-2-(3,4-dimethylphenoxy)-3-phenylimidazol-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other imidazoline derivatives.
Properties
Molecular Formula |
C24H20N2O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(3,4-dimethylphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H20N2O2/c1-17-13-14-21(15-18(17)2)28-24-25-22(16-19-9-5-3-6-10-19)23(27)26(24)20-11-7-4-8-12-20/h3-16H,1-2H3/b22-16- |
InChI Key |
OOTWGSXPUSDNRN-JWGURIENSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)C |
Origin of Product |
United States |
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